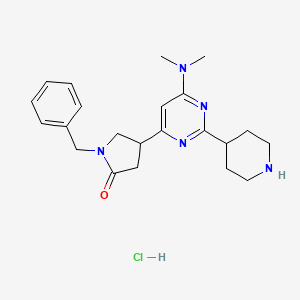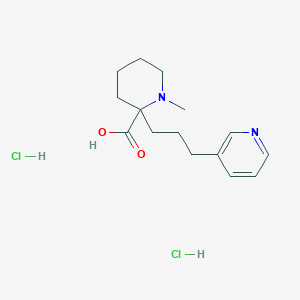
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Vue d'ensemble
Description
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride is a small-molecule compound that is widely used in scientific research for its ability to modulate a variety of different biochemical processes. It is a derivative of piperidine, and is a member of the class of compounds known as piperidines. 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied for its potential to be used as a therapeutic agent in a variety of different diseases, and has been found to have a wide range of effects on various biochemical pathways.
Applications De Recherche Scientifique
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied extensively in scientific research due to its ability to modulate a variety of biochemical pathways. It has been used in studies of the effects of oxidative stress on cells, as well as studies of the effects of inflammation on cells. It has also been studied for its potential to be used as a therapeutic agent in a variety of different diseases, including cancer, cardiovascular disease, and neurological disorders.
Mécanisme D'action
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to interact with a variety of different proteins and enzymes in the body. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules involved in inflammation. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as leukotrienes and prostaglandins, as well as to reduce the production of reactive oxygen species (ROS). In addition, it has been found to reduce the production of nitric oxide, which is a molecule involved in inflammation. It has also been found to reduce the production of cytokines, which are molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments. In addition, it has been found to be relatively stable in aqueous solutions, which makes it a good choice for experiments that require long-term storage. However, it has been found to be relatively insoluble in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
Given the potential of 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride to modulate a variety of biochemical pathways, there are a number of potential future directions for research. These include further studies on the effects of this compound on inflammation, oxidative stress, and cancer. In addition, further studies could be conducted on the potential therapeutic uses of this compound in a variety
Propriétés
IUPAC Name |
1-methyl-2-(3-pyridin-3-ylpropyl)piperidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-17-11-3-2-8-15(17,14(18)19)9-4-6-13-7-5-10-16-12-13;;/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLSAGVWRWJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1(CCCC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



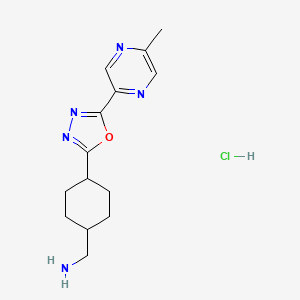
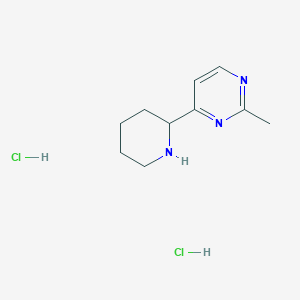
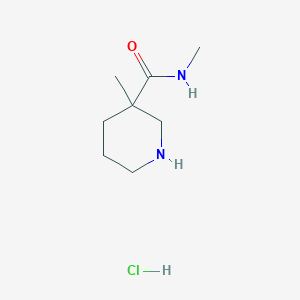
![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
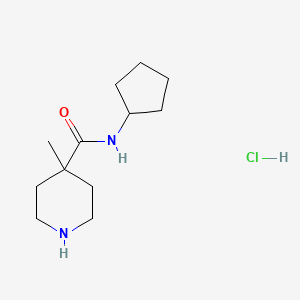
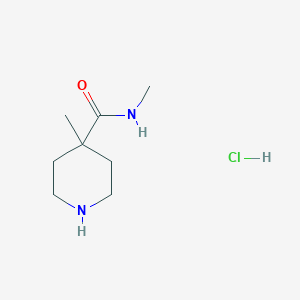

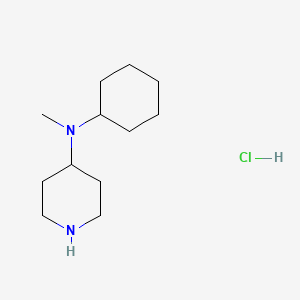

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)
![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
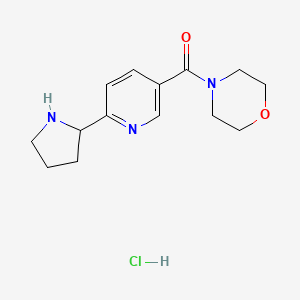
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
